molecular formula C11H10FNO B2396427 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 135077-31-5

2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2396427
CAS No.: 135077-31-5
M. Wt: 191.205
InChI Key: VHEVEYVRFMAFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. Additionally, the compound may interact with other cellular targets, such as proteins involved in cell signaling pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

The unique combination of the ethyl and fluorine substituents in this compound contributes to its distinct chemical and biological characteristics, making it a valuable compound for various applications.

Properties

IUPAC Name

2-ethyl-6-fluoro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c1-2-8-6-11(14)9-5-7(12)3-4-10(9)13-8/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEVEYVRFMAFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)C2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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